3-(Indolin-5-yl)-1-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine Hydrochloride
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Overview
Description
3-(Indolin-5-yl)-1-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine Hydrochloride is a complex organic compound that belongs to the class of heterocyclic compounds. It features an indole moiety fused with a pyrrolopyridine structure, making it a significant molecule in medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Indolin-5-yl)-1-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine Hydrochloride typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with an indole derivative, the reaction proceeds through a series of steps involving methylation, cyclization, and amination to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to maintain consistency in the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Indolin-5-yl)-1-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine Hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
3-(Indolin-5-yl)-1-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe to study biological processes and interactions.
Medicine: It has potential therapeutic applications due to its biological activities, such as anticancer and antimicrobial properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Indolin-5-yl)-1-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine Hydrochloride involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole moiety.
Pyrrolopyridine Derivatives: Compounds like pyrrolopyrazine and pyrrolopyrimidine share the pyrrolopyridine structure.
Uniqueness
What sets 3-(Indolin-5-yl)-1-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine Hydrochloride apart is its unique combination of the indole and pyrrolopyridine moieties, which may confer distinct biological activities and therapeutic potential .
Properties
Molecular Formula |
C16H17ClN4 |
---|---|
Molecular Weight |
300.78 g/mol |
IUPAC Name |
3-(2,3-dihydro-1H-indol-5-yl)-1-methylpyrrolo[2,3-b]pyridin-4-amine;hydrochloride |
InChI |
InChI=1S/C16H16N4.ClH/c1-20-9-12(15-13(17)5-7-19-16(15)20)10-2-3-14-11(8-10)4-6-18-14;/h2-3,5,7-9,18H,4,6H2,1H3,(H2,17,19);1H |
InChI Key |
AKUQRVLGXKJDAC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C(C=CN=C21)N)C3=CC4=C(C=C3)NCC4.Cl |
Origin of Product |
United States |
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